3-Amino-1-(1-azepanyl)-1-propanone hydrochloride
Overview
Description
3-Amino-1-(1-azepanyl)-1-propanone hydrochloride (AAPH) is an important organic compound used in various scientific research applications. AAPH is a versatile compound, and its synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Alzheimer's Disease
A Phase II study explored the potential disease-modifying treatment for Alzheimer's Disease (AD) using 3-amino-1-propanesulfonic acid (3APS), a compound that binds to amyloid β (Aβ). This protein's aggregation leads to amyloid plaque deposition in the brain, a hallmark of AD. The study assessed the safety, tolerability, and pharmacokinetic/pharmacodynamic effects of 3APS in subjects with mild-to-moderate AD. Although the primary focus was not directly on "3-Amino-1-(1-azepanyl)-1-propanone hydrochloride," the research into 3APS provides insight into similar compounds' potential applications in neurodegenerative diseases (Aisen et al., 2006).
Epilepsy
Research into the efficacy and safety of perampanel, a noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor antagonist, offers insights into the therapeutic potential of related compounds for treating refractory partial-onset seizures. This study demonstrated that adjunctive perampanel improved seizure control in patients with uncontrolled partial-onset seizures, showcasing the broader relevance of AMPA receptor modulation in epilepsy management (French et al., 2012).
properties
IUPAC Name |
3-amino-1-(azepan-1-yl)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c10-6-5-9(12)11-7-3-1-2-4-8-11;/h1-8,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLJSIBXNSJVCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(1-azepanyl)-1-propanone hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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